

Application Notes and Protocols for GSK3735967, a DNMT1 Inhibitor

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Compound of Interest

Compound Name: GSK3735967

Cat. No.: B12392862

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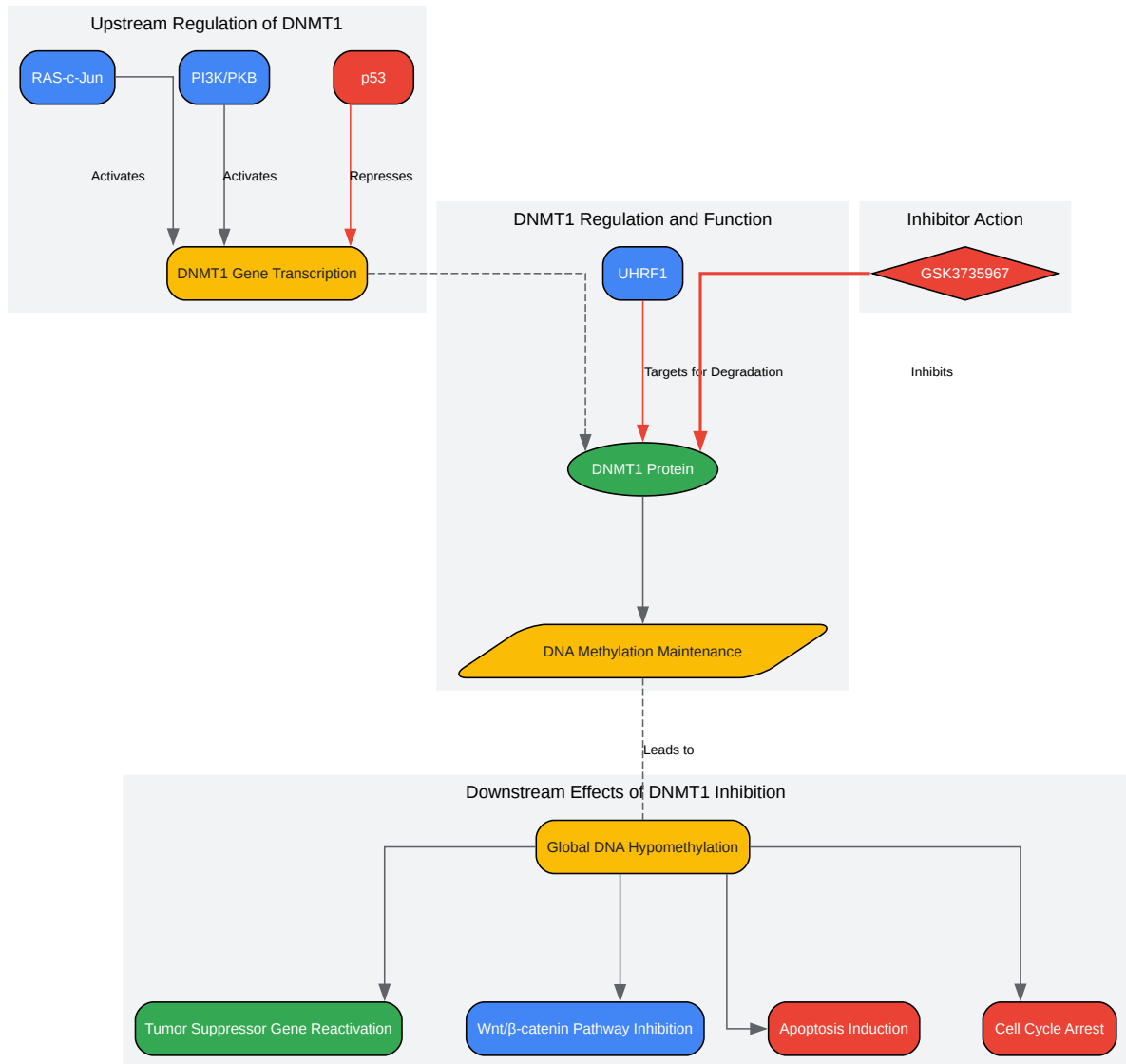
Introduction

GSK3735967 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 40 nM. As DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication, its inhibition can lead to passive demethylation of the genome, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects. These application notes provide a comprehensive overview of the experimental use of **GSK3735967** in a cell culture setting, including detailed protocols for cell treatment, viability assessment, and analysis of DNA methylation.

Mechanism of Action and Signaling Pathway

GSK3735967 functions by directly inhibiting the catalytic activity of DNMT1. The regulation of DNMT1 itself is complex, involving multiple signaling pathways. Upstream, transcription of the DNMT1 gene can be activated by pathways such as RAS-c-Jun and PI3K/PKB, while it can be repressed by tumor suppressors like p53. Post-translationally, DNMT1 stability is regulated by proteins like UHRF1, which can target it for proteasomal degradation.

Inhibition of DNMT1 by **GSK3735967** has several downstream consequences. The resulting hypomethylation can lead to the re-expression of silenced genes. Furthermore, DNMT1 inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit the Wnt/ β -catenin signaling pathway.



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Caption: Signaling pathway of DNMT1 regulation and downstream effects of inhibition by **GSK3735967**.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: IC50 Values of **GSK3735967** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
A549	Lung Carcinoma	85
MCF-7	Breast Adenocarcinoma	120
HCT116	Colon Carcinoma	60
K-562	Leukemia	45

Table 2: Effect of **GSK3735967** on Global DNA Methylation

Cell Line	Treatment Concentration (nM)	Treatment Duration (hours)	Global DNA Methylation (% of Control)
A549	80	48	65%
A549	160	48	40%
HCT116	60	72	55%
HCT116	120	72	30%

Experimental Protocols

Protocol 1: Cell Culture and Treatment with **GSK3735967**

This protocol outlines the general procedure for treating adherent cancer cell lines with **GSK3735967**.

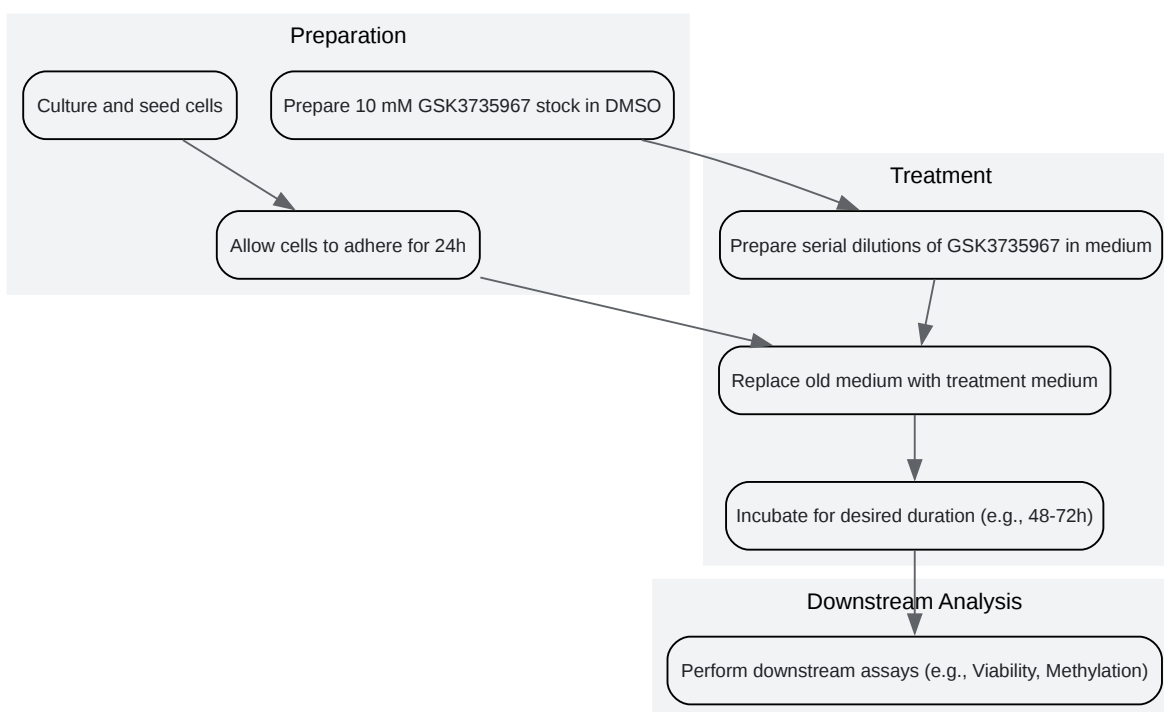
Materials:

- **GSK3735967** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Adherent cancer cell line of choice (e.g., A549, MCF-7)
- Cell culture flasks or plates
- Sterile serological pipettes and pipette tips
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **GSK3735967** in sterile DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C or -80°C.
- Cell Seeding:
 - Culture cells in complete medium in a humidified incubator.
 - Trypsinize and count the cells.
 - Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
 - Allow cells to adhere and recover for 24 hours.

- Cell Treatment:
 - On the day of treatment, prepare fresh serial dilutions of **GSK3735967** from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 μ M).
 - Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of **GSK3735967**.
 - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **GSK3735967** or the vehicle control.
 - Return the cells to the incubator for the desired treatment duration (e.g., 48-72 hours).



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Caption: Experimental workflow for cell treatment with **GSK3735967**.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **GSK3735967** on cell viability.

Materials:

- Cells treated with **GSK3735967** in a 96-well plate (from Protocol 1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Following the treatment period, add 10 μ L of MTT solution to each well of the 96-well plate.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
- After incubation, add 100 μ L of solubilization solution to each well.
- Mix gently on an orbital shaker to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Global DNA Methylation Quantification

This protocol provides a general method for assessing changes in global DNA methylation.

Materials:

- Cells treated with **GSK3735967** (from Protocol 1)
- DNA extraction kit
- Global DNA Methylation Assay Kit (e.g., ELISA-based)
- Microplate reader

Procedure:

- Harvest the treated and control cells by trypsinization and centrifugation.
- Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
- Quantify the DNA concentration and ensure its purity.
- Perform the global DNA methylation assay following the manufacturer's protocol. This typically involves:
 - Binding of genomic DNA to the assay wells.
 - Incubation with an antibody specific for 5-methylcytosine (5-mC).
 - Addition of a secondary antibody conjugated to a detection enzyme.
 - Development with a colorimetric substrate.
- Read the absorbance on a microplate reader.
- Calculate the percentage of 5-mC in each sample based on a standard curve and express the results as a percentage of the vehicle-treated control.
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